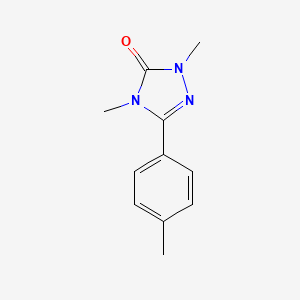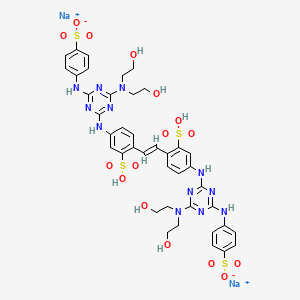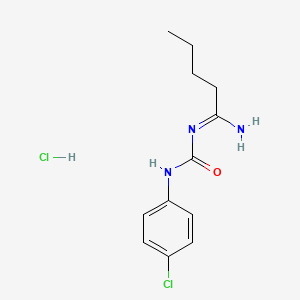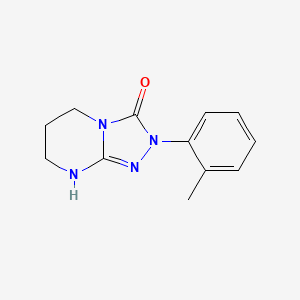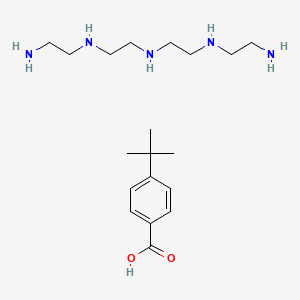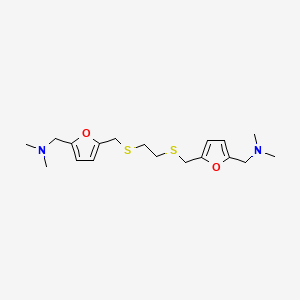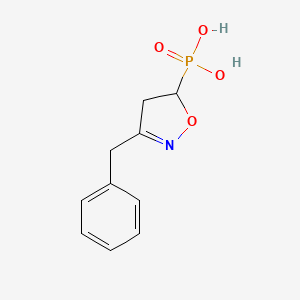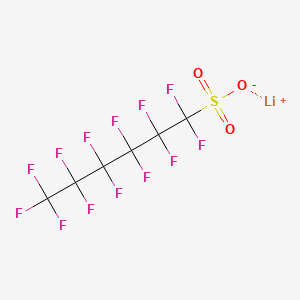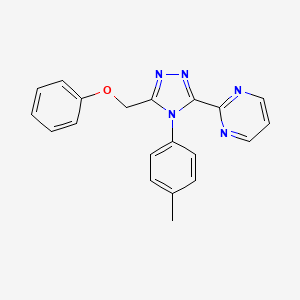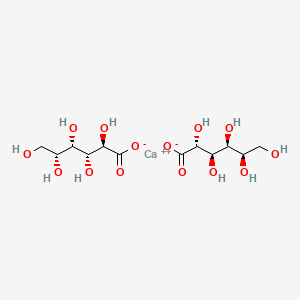
Calcium gulonate, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium gulonate, D- is a calcium salt of D-gluconic acid. It is commonly used as a mineral supplement and medication to treat conditions related to calcium deficiency. This compound is known for its high solubility in water and its ability to provide a bioavailable form of calcium, which is essential for various physiological functions, including bone health, muscle function, and nerve transmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium gulonate, D- can be synthesized by reacting gluconic acid with calcium carbonate or calcium hydroxide. The reaction typically involves the following steps:
Reaction with Calcium Carbonate: Gluconic acid is reacted with calcium carbonate at a temperature of 80-90°C to form calcium gulonate and carbon dioxide.
Reaction with Calcium Hydroxide: Alternatively, gluconic acid can be reacted with calcium hydroxide to produce calcium gulonate and water.
Industrial Production Methods
Industrial production of calcium gulonate, D- involves large-scale reactions using either calcium carbonate or calcium hydroxide as the calcium source. The process includes:
Mixing and Heating: Gluconic acid is mixed with the calcium source and heated to the desired temperature.
Filtration and Crystallization: The resulting solution is filtered to remove impurities and then cooled to crystallize the calcium gulonate.
Drying and Packaging: The crystallized product is dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Calcium gulonate, D- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to gluconic acid.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various gluconic acid derivatives and metal gluconates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Calcium gulonate, D- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of calcium in analytical chemistry.
Biology: It is studied for its role in cellular calcium signaling and its effects on cellular metabolism.
Medicine: It is used as a calcium supplement to treat conditions like hypocalcemia, osteoporosis, and rickets.
Mechanism of Action
Calcium gulonate, D- exerts its effects by providing bioavailable calcium ions that are essential for various physiological processes. The calcium ions moderate nerve and muscle performance by regulating action potential thresholds. In cases of hydrogen fluoride exposure, calcium gulonate provides calcium ions to complex free fluoride ions, reducing toxicity and correcting fluoride-induced hypocalcemia .
Comparison with Similar Compounds
Similar Compounds
Calcium gluconate: Similar in structure and function, used as a calcium supplement and medication.
Calcium lactate: Another calcium salt used for similar purposes but with different solubility and bioavailability properties.
Calcium chloride: Used in medical emergencies to treat hypocalcemia but has different pharmacokinetic properties.
Uniqueness
Calcium gulonate, D- is unique due to its high solubility in water and its ability to provide a bioavailable form of calcium with minimal side effects. It is preferred in situations where a gentle and effective calcium supplement is needed .
Properties
CAS No. |
6027-86-7 |
|---|---|
Molecular Formula |
C12H22CaO14 |
Molecular Weight |
430.37 g/mol |
IUPAC Name |
calcium;(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3+,4-,5-;/m11./s1 |
InChI Key |
NEEHYRZPVYRGPP-MZDSYRDGSA-L |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




